molecular formula C21H26N6O3 B2946400 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898434-86-1

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2946400
CAS No.: 898434-86-1
M. Wt: 410.478
InChI Key: JZLMFQLRCMSSSB-UHFFFAOYSA-N
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Description

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a combination of piperazine, pyridazine, and azepane moieties

Preparation Methods

The synthesis of 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step procedures. The synthetic route often starts with the preparation of the piperazine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLMFQLRCMSSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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